2,4,6-Trichloro-7-methoxyquinazoline
Description
Properties
Molecular Formula |
C9H5Cl3N2O |
|---|---|
Molecular Weight |
263.5 g/mol |
IUPAC Name |
2,4,6-trichloro-7-methoxyquinazoline |
InChI |
InChI=1S/C9H5Cl3N2O/c1-15-7-3-6-4(2-5(7)10)8(11)14-9(12)13-6/h2-3H,1H3 |
InChI Key |
HUWDPXJONJBXGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 2,4,6-trichloro-7-methoxyquinazoline exhibits notable antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentrations (MICs) against selected pathogens demonstrate its potential as an antimicrobial agent:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These findings suggest that the compound could be developed into a new class of antibiotics or used as a lead compound for further modifications to enhance efficacy against resistant strains .
Anticancer Properties
The compound's structural analogs have been studied for their anticancer activities. Initial investigations suggest that derivatives of quinazoline compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Compounds may interact with specific enzymes involved in cancer cell proliferation.
- Cell Line Studies : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against human cancer cell lines.
A detailed case study on structural optimization revealed that modifications on the triazole ring significantly enhanced anticancer activity:
| Modification | Effect on Activity |
|---|---|
| Methyl group addition | Increased potency |
| Halogen substitution | Enhanced uptake |
These insights underline the potential for developing targeted therapies based on this compound .
Herbicidal Properties
The compound has been explored as an intermediate in the synthesis of novel herbicides. Its chlorinated structure contributes to herbicidal activity, making it effective against various weed species:
| Weed Species | Activity Level |
|---|---|
| Amaranthus retroflexus | High |
| Echinochloa crus-galli | Moderate |
The development of formulations incorporating this compound could lead to more effective weed management strategies in agricultural settings .
Case Studies and Research Findings
Several studies have highlighted the biological activities related to this compound:
- Antimicrobial Efficacy : A study reported MIC values ranging from 0.046 to 3.11 μM against various bacterial strains, outperforming standard treatments like vancomycin.
- Inflammatory Response Modulation : Compounds with similar scaffolds demonstrated significant reductions in inflammatory markers in models of induced inflammation, suggesting potential applications in treating inflammatory diseases .
- Targeting Cancer Mechanisms : Research focused on covalent inhibitors derived from quinazoline structures indicated promising results for targeting specific mutations in cancer pathways, particularly KRAS mutations associated with lung cancer .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The following table compares 2,4,6-Trichloro-7-methoxyquinazoline with structurally related quinazolines, emphasizing substituent positions and functional group impacts:
Key Observations :
- Halogenation Patterns: The presence of multiple chlorine atoms in this compound increases its electrophilicity compared to mono-halogenated analogs like 4-Chloro-8-fluoro-7-methoxyquinazoline .
- Functional Group Influence : The trifluoromethyl group in 1304255-05-7 improves metabolic stability, while the piperidine moiety in 264208-72-2 enhances solubility and target binding .
- Synthetic Utility : this compound’s three reactive sites allow sequential modifications, unlike 7-Methoxy-2-methylquinazoline, which lacks halogenation for further derivatization .
Preparation Methods
Reaction Conditions and Mechanism
-
Reagents : Excess POCl₃ (5–10 equivalents) and an organic base (e.g., triethylamine, diisopropylethylamine).
-
Temperature : 25–120°C, with reflux often employed to drive the reaction.
The reaction proceeds via nucleophilic substitution, where hydroxyl groups at positions 2, 4, and 6 are replaced by chlorine atoms. The methoxy group at position 7 remains intact due to its electron-donating nature, which deactivates the ring toward further electrophilic substitution.
Example Protocol (Adapted from):
-
Step 1 : Disperse 7-methoxyquinazoline-2,4,6-triol (1 equiv) in POCl₃ (5–10 equiv) and cool to 5–10°C.
-
Step 2 : Add organic base (0.33–0.7 equiv) dropwise, then heat to 100°C for 3–5 hours.
-
Workup : Quench with ice water, extract with dichloromethane, and purify via column chromatography (petroleum ether/ethyl acetate).
Yield : 70–85% (estimated based on analogous reactions).
Stepwise Chlorination of Partially Substituted Intermediates
For cases where the triol precursor is unavailable, stepwise chlorination of 7-methoxyquinazoline derivatives offers an alternative. This method involves introducing chlorine atoms sequentially, though it risks regioisomer formation.
Key Intermediates and Conditions
Challenges:
-
Regioselectivity : Ensuring exclusive chlorination at position 6 without disturbing the methoxy group or existing chlorines.
-
Purification : Column chromatography or recrystallization is critical to isolate the desired trichloro product.
Microwave-Assisted Synthesis
Microwave irradiation accelerates chlorination reactions, reducing reaction times from hours to minutes. This method is particularly useful for thermally sensitive intermediates.
Protocol (Adapted from):
-
Reactants : 7-Methoxyquinazoline-2,4,6-triol (1 equiv), POCl₃ (8 equiv), diisopropylethylamine (2 equiv).
-
Conditions : Microwave at 180°C for 1 hour.
-
Workup : Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and concentrate.
Yield : ~80% (based on similar quinazoline chlorinations).
Comparative Analysis of Chlorinating Agents
The choice of chlorinating agent significantly impacts efficiency and selectivity:
POCl₃ remains the preferred agent due to its balance of reactivity and controllability.
Purification and Characterization
Crude this compound often requires purification via:
Characterization Data :
Q & A
Q. What are the optimal synthetic routes for 2,4,6-Trichloro-7-methoxyquinazoline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step halogenation and methoxylation. For example, refluxing precursors in DMSO (18 hours, 65% yield) is common for similar quinazoline derivatives . Key parameters include solvent choice (polar aprotic solvents like DMSO enhance reactivity), temperature control (reflux avoids side reactions), and purification via crystallization (water-ethanol mixtures improve purity). Compare with multi-step protocols (e.g., 11 steps, 2–5% yield for analogs), highlighting trade-offs between step efficiency and overall yield .
Table 1 : Synthesis Optimization Parameters
| Parameter | Example 1 () | Example 2 () |
|---|---|---|
| Solvent | DMSO | Ethanol/DCM |
| Reaction Time | 18 hours | 72 hours (total) |
| Yield | 65% | 2–5% |
| Purification | Water-ethanol | Column chromatography |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/MS : Confirm molecular weight (e.g., C₉H₆Cl₃N₃O) and detect impurities.
- NMR (¹H/¹³C): Verify substitution patterns (e.g., methoxy group at C7, chloro groups at C2,4,6) .
- Melting Point Analysis : Compare observed values (e.g., 141–143°C for analogs) with literature to assess crystallinity .
- Elemental Analysis : Validate empirical formula consistency (±0.3% tolerance).
Q. What solvent systems are recommended for improving the solubility of this compound in experimental setups?
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., dechlorinated byproducts) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer : Address discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) by:
- Triangulation : Cross-validate results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
- Batch Analysis : Check for impurities (e.g., residual DMSO) via LC-MS; repurify if necessary.
- Structural Confirmation : Re-examine NMR data for regiochemical inconsistencies (e.g., misassigned chloro groups) .
- Contextual Factors : Control cell line variability (e.g., metabolic enzyme expression affecting prodrug activation) .
Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., EGFR kinase). Optimize substituents at C7 (methoxy) for steric compatibility with hydrophobic pockets. Validate with MD simulations (NAMD) to assess binding stability (>100 ns trajectories). Corrogate DFT calculations (Gaussian) to evaluate electronic effects on reactivity .
Q. What experimental approaches mitigate byproduct formation during the chlorination of quinazoline precursors?
- Methodological Answer :
- Stepwise Halogenation : Introduce chloro groups sequentially (C2 → C4 → C6) using POCl₃ with catalytic DMAP to minimize overhalogenation.
- Low-Temperature Control : Maintain –10°C during chlorination to suppress polysubstitution.
- In Situ Monitoring : Use FTIR to track P=O bond formation (indicates reagent consumption) .
Q. How do researchers analyze the metabolic pathways of this compound in preclinical models?
- Methodological Answer :
- Radiolabeling : Synthesize ¹⁴C-labeled analogs (C7 methoxy group) to track metabolites via scintillation counting.
- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at C5) and phase II conjugates (glucuronides).
- Microsomal Assays : Incubate with liver microsomes (human/rat) + NADPH, and compare half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
